2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile
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Overview
Description
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a complex organic compound with a molecular formula of C17H19N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions.
Final Coupling: The final step involves coupling the three rings together using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
- 2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine
Uniqueness
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is unique due to its specific combination of piperidine, pyridine, and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-9-20-17(21-10-13)23-12-15-3-2-6-22(11-15)16-7-14(8-18)4-5-19-16/h4-5,7,9-10,15H,2-3,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGTSUETXRPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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